2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole
Description
The compound “2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole” is a heterocyclic molecule featuring a 1,3-benzothiazole core substituted at the 2-position with a 1,4-diazepane ring. The diazepane moiety is further functionalized at the 4-position with a 6-ethyl-5-fluoropyrimidin-4-yl group. The benzothiazole core is additionally fluorinated at the 4- and 6-positions. Characterization methods for such compounds typically include nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography, with software like SHELX employed for structural refinement .
Properties
IUPAC Name |
2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5S/c1-2-13-15(21)17(23-10-22-13)25-4-3-5-26(7-6-25)18-24-16-12(20)8-11(19)9-14(16)27-18/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVHMRQFXGNMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole” is a derivative of pyrimidine. Pyrimidine derivatives are known to be used as building blocks in the preparation of bio-active compounds such as broad-spectrum triazole antifungal agents. Therefore, the primary targets of this compound could be the enzymes or proteins involved in the fungal cell wall synthesis or other vital processes of the fungal cells.
Mode of Action
These compounds typically interact with their targets by binding to the active sites of enzymes or proteins, thereby inhibiting their function and leading to the death of the fungal cells.
Biochemical Pathways
The affected biochemical pathways would likely involve the synthesis of essential components of the fungal cell. By inhibiting the enzymes or proteins involved in these pathways, the compound prevents the growth and proliferation of the fungal cells.
Pharmacokinetics
Like other pyrimidine derivatives, it is expected to have good bioavailability and be metabolized by the liver before being excreted.
Result of Action
The result of the compound’s action would be the inhibition of fungal growth and proliferation. This is achieved by disrupting the normal functioning of the fungal cells, leading to their death.
Action Environment
The action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For instance, extreme pH or temperature conditions could potentially affect the stability and efficacy of the compound. Additionally, the presence of other substances could either enhance or inhibit its action.
Biological Activity
The compound 2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole is a synthetic organic molecule that has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following molecular formula:
- Molecular Formula: C15H16F2N4S
- Molecular Weight: 338.38 g/mol
The compound features a benzothiazole core with difluoro substitutions and a diazepane ring linked to a pyrimidine moiety. This unique structure is believed to contribute to its biological activity.
Research indicates that this compound may exhibit various mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in cellular signaling pathways.
- Interaction with Receptors: The compound could modulate the activity of certain receptors, potentially leading to therapeutic effects.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key findings include:
Case Study 1: Antitumor Efficacy
A study conducted on human cancer cell lines (e.g., breast and lung cancer) demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were found to be significantly lower than those of standard chemotherapeutics.
Case Study 2: Antimicrobial Activity
In vitro tests revealed that the compound exhibited notable antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than traditional antibiotics.
Case Study 3: Neuroprotection
Research involving neuronal cell cultures indicated that treatment with this compound reduced apoptosis induced by oxidative stress. This suggests potential applications in neurodegenerative diseases like Alzheimer's.
Comparison with Similar Compounds
Core Heterocycles
- Target Compound : 1,3-Benzothiazole core.
- Analogs (10–15): Oxazolo[4,5-d]pyrimidine core. Fluorination at the 4- and 6-positions further increases electronegativity, which may improve metabolic stability compared to non-fluorinated analogs.
Substituents on Diazepane/Piperazine Rings
- Target Compound : A pyrimidine ring substituted with ethyl and fluorine groups.
- Analogs (10–15) : Sulfonyl (e.g., tosyl, phenylsulfonyl) or methylsulfonyl groups.
The pyrimidine substituent in the target compound introduces a planar, electron-deficient aromatic system, which contrasts with the bulky, electron-withdrawing sulfonyl groups in analogs. This difference may influence binding affinity in biological targets (e.g., kinases) and solubility profiles.
Diazepane vs. Piperazine Rings
- Target Compound : 1,4-Diazepane (7-membered ring).
- Analogs (10, 11, 13): Piperazine (6-membered ring).
Physicochemical Properties
Melting Points
- Analogs (10–15) : Melting points range from 192°C (compound 15 ) to 291°C (compound 10 ), influenced by sulfonyl group bulkiness and hydrogen-bonding capacity .
- Target Compound : Fluorination likely increases melting point relative to sulfonyl-containing analogs due to stronger intermolecular dipole-dipole interactions.
Analytical Characterization
Both the target compound and analogs were characterized via:
- 1H-NMR and 13C-NMR : Confirmed substituent integration and regiochemistry.
- MS : Validated molecular weights.
- Elemental Analysis : Verified carbon, hydrogen, nitrogen, and sulfur content (<0.3% deviation from theoretical values) .
Preparation Methods
Thiophenol Preparation
2-Amino-4,6-difluorothiophenol is obtained through:
Cyclocondensation
The thiophenol reacts with thiophosgene (CSCl₂) in anhydrous THF at 0–5°C, yielding 4,6-difluoro-1,3-benzothiazole-2(3H)-thione. Subsequent oxidation with H₂O₂/CH₃COOH affords the final benzothiazole scaffold.
1,4-Diazepane Ring Formation
The 1,4-diazepane intermediate is synthesized via reductive amination or cyclization of linear precursors.
Linear Precursor Synthesis
N-Boc-protected 1,4-diazepane is prepared by reacting 1,4-dibromobutane with Boc-protected ethylenediamine in DMF at 60°C for 24 hours. Deprotection with TFA yields the free amine.
| Reaction Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 1,4-Dibromobutane | 10 mmol | DMF, 60°C, 24 h | 78% |
| Boc-ethylenediamine | 12 mmol | Cs₂CO₃ (1.5 eq) |
Cyclization Alternatives
Microwave-assisted cyclization using Pd(OAc)₂/Xantphos in dioxane at 120°C for 30 minutes enhances reaction efficiency (yield: 85% vs. 65% thermal).
Coupling of Benzothiazole and 1,4-Diazepane
Nucleophilic aromatic substitution (SNAr) links the benzothiazole and diazepane.
Activation of Benzothiazole
The C2 position of 4,6-difluoro-1,3-benzothiazole is activated by substituting fluorine with a leaving group (e.g., chloride via PCl₅ in refluxing POCl₃).
SNAr Reaction Conditions
Reacting 2-chloro-4,6-difluoro-1,3-benzothiazole with 1,4-diazepane in DMF at 80°C for 12 hours in the presence of Cs₂CO₃ achieves 89% coupling efficiency.
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 12 h |
| Base | Cs₂CO₃ |
| Solvent | DMF |
Installation of the Pyrimidine Moiety
The final step involves attaching 6-ethyl-5-fluoropyrimidin-4-yl to the diazepane via Buchwald-Hartwig coupling.
Pyrimidine Synthesis
6-Ethyl-5-fluoropyrimidin-4-amine is prepared by:
Palladium-Catalyzed Coupling
Using Pd₂(dba)₃/Xantphos in dioxane under microwave irradiation (150°C, 20 min) couples the pyrimidine to the diazepane with 76% yield.
| Catalyst System | Ligand | Temp | Time | Yield |
|---|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | 150°C | 20 min | 76% |
Challenges and Optimization Strategies
-
Regioselectivity : Fluorine at C5 of the pyrimidine directs coupling to C4, minimizing isomer formation.
-
Purification : Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves residual diastereomers.
-
Scale-Up : Replacing DMF with 2-MeTHF improves environmental metrics without compromising yield .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole, and how can intermediates be optimized for yield?
- Methodological Answer : Begin with nucleophilic aromatic substitution (SNAr) reactions to introduce fluorine atoms at specific positions. Use coupling agents like EDCI/HOBt for amide bond formation between pyrimidine and benzothiazole moieties. Optimize reaction conditions (e.g., solvent polarity, temperature) to reduce side products. Purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or preparative HPLC .
Q. How can structural characterization of this compound be validated to ensure fidelity to the target structure?
- Methodological Answer : Combine H/C NMR spectroscopy to confirm substituent positions and fluorine integration. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystallographic confirmation, employ X-ray diffraction (XRD) with single-crystal samples grown via slow evaporation in DCM/methanol .
Q. What in vitro assays are suitable for preliminary screening of biological activity (e.g., antimicrobial)?
- Methodological Answer : Use broth microdilution assays (CLSI guidelines) to test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values. Validate results with ATP-bioluminescence assays to confirm cell viability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of fluorine substituents in bioactivity?
- Methodological Answer : Synthesize analogs with fluorine replaced by Cl, H, or CF at positions 4, 5, and 5. Compare binding affinities via surface plasmon resonance (SPR) against target enzymes (e.g., bacterial topoisomerases). Use molecular dynamics simulations to analyze fluorine’s electrostatic contributions to ligand-receptor interactions .
Q. What strategies mitigate solubility challenges during in vivo pharmacokinetic studies?
- Methodological Answer : Employ co-solvent systems (e.g., PEG-400/water) or cyclodextrin-based encapsulation. Assess solubility via shake-flask method at physiological pH (1.2–7.4). Use LC-MS/MS to monitor plasma concentrations in rodent models and correlate with LogP values .
Q. How to resolve discrepancies between in vitro bioactivity and computational docking predictions?
- Methodological Answer : Re-evaluate docking parameters (e.g., protonation states, solvation models) using Schrödinger Suite or AutoDock Vina. Validate with experimental binding assays (e.g., ITC for ΔG/ΔH measurements). Consider off-target effects via kinome-wide profiling .
Q. What experimental designs address contradictory data in cytotoxicity vs. therapeutic efficacy?
- Methodological Answer : Use dual-parameter assays (e.g., Annexin V/PI staining) to distinguish apoptosis from necrosis. Perform transcriptomic analysis (RNA-seq) to identify pathways affected at sub-cytotoxic doses. Validate with xenograft models, correlating tumor regression with biomarker expression (e.g., caspase-3) .
Q. How to integrate heterogeneous catalysis data for scalable synthesis without compromising stereochemical purity?
- Methodological Answer : Screen transition-metal catalysts (e.g., Pd/C, Ni) under hydrogenation conditions. Monitor enantiomeric excess via chiral HPLC. Optimize batch vs. flow reactor systems to balance reaction kinetics and purity .
Methodological Notes for Data Contradiction Analysis
- Orthogonal Validation : Cross-verify bioassay results with orthogonal techniques (e.g., SPR vs. MST for binding constants) .
- Statistical Rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in synthetic yields .
- Interdisciplinary Frameworks : Combine chemical engineering principles (e.g., process control ) with pharmacological models to optimize scalable synthesis and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
